2-ethoxy-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Chemical Biology Medicinal Chemistry Structure-Activity Relationship

Unique 2-ethoxy benzamide featuring a 3,5-pyridinyl-β-furan-3-yl scaffold distinct from commercial 2,6-/2,5-substituted analogs. The ortho-ethoxy benzamide core and β-furan hinge-binding motif offer unmatched selectivity potential in kinase panels, adenosine A1/A3 receptor programs, and P-gp reversal assays. Exploit this conformational flexibility for PI4KIIIb-driven antimalarial or toxoplasmosis lead optimization. Research-grade compound with batch-to-batch consistency to ensure reproducible SAR data. Order now to accelerate your structure-activity relationship studies.

Molecular Formula C19H18N2O3
Molecular Weight 322.364
CAS No. 2034571-25-8
Cat. No. B2593294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide
CAS2034571-25-8
Molecular FormulaC19H18N2O3
Molecular Weight322.364
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=COC=C3
InChIInChI=1S/C19H18N2O3/c1-2-24-18-6-4-3-5-17(18)19(22)21-11-14-9-16(12-20-10-14)15-7-8-23-13-15/h3-10,12-13H,2,11H2,1H3,(H,21,22)
InChIKeyCBCDOCGVJURXTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-Ethoxy-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide (CAS 2034571-25-8) – Structural Identity and Research Sourcing


2-Ethoxy-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide (CAS 2034571-25-8) is a synthetic small molecule (C19H18N2O3, MW 322.36) featuring a benzamide core with a 2-ethoxy substituent and a 5-(furan-3-yl)pyridin-3-yl methylamine moiety . It is listed as a research chemical with potential biological activity by multiple vendors, though at the time of analysis, no primary research articles, patents, or authoritative databases were identified that report quantitative biological data specifically attributed to this compound . Its structural novelty lies in the combination of an ortho-ethoxy benzamide with a 3,5-disubstituted pyridine bearing a furan-3-yl group, placing it within a broader class of pyridyl-furan benzamides investigated for various therapeutic targets.

Why Structural Analogs of 2-Ethoxy-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide Cannot Be Assumed Interchangeable


The pyridyl-furan benzamide scaffold is conformationally flexible, and even minor positional isomerism or substituent changes can profoundly alter binding poses and biological activity. The target compound features a specific 2-ethoxy substitution pattern on the benzamide ring, a 3,5-disubstituted pyridine linker (as opposed to the 2,5- or 2,6- patterns found in common analogs), and a furan-3-yl (beta) rather than furan-2-yl (alpha) attachment . In related pyridyl-furan series developed for targets such as PI4KIIIb or P-glycoprotein, subtle structural modifications have led to complete loss of activity, underscoring that this compound cannot be substituted with generic analogs without risking experimental failure [1].

Quantitative Differentiation Evidence for 2-Ethoxy-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide (CAS 2034571-25-8)


Structural Differentiation: Ortho-Ethoxy vs. Para-Ethoxy and Trifluoromethyl Analogs

The target compound (CAS 2034571-25-8) possesses an ortho-ethoxy substituent on the benzamide ring, distinguishing it from its closest cataloged analog 4-ethoxy-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide (CAS 2034386-26-8), which carries a para-ethoxy group, and N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 2034497-72-6), which replaces the ethoxy with a trifluoromethyl group [1]. The ortho-ethoxy group introduces intramolecular hydrogen bonding potential and steric constraints that are absent in the para isomer, which can significantly impact target binding. Quantitative comparative binding or functional assay data for these specific analogs are not publicly available at this time, limiting the strength of this comparison to a class-level inference .

Chemical Biology Medicinal Chemistry Structure-Activity Relationship

Linker Regiochemistry: 3,5-Pyridinyl vs. 2,5- or 2,6-Pyridinyl Isomers

The target compound employs a 5-(furan-3-yl)pyridin-3-yl methanamine linker, a 3,5-disubstituted pyridine architecture. Many biologically active pyridyl-furan benzamides in the literature utilize 2,5- or 2,6-substitution patterns. For instance, the PKD inhibitor series described in patent literature relies on pyridine benzamides with distinct connectivity [1]. The 3,5-substitution pattern places the furan and the methylene-benzamide vectors at a 120° angle, versus the 60° angle in 2,6-substituted systems, fundamentally altering the exit vector geometry. No quantitative potency data is available for the target compound to compare directly against alternative linker regioisomers, placing this as a class-level inference [2].

Fragment-Based Drug Discovery Kinase Inhibition GPCR Targeting

Furan-3-yl (Beta) Substitution vs. Furan-2-yl (Alpha) in Pyridyl-Benzamide Series

The target compound incorporates a furan-3-yl group (attachment at the beta position of furan), whereas the majority of biologically characterized pyridyl-furan benzamides utilize furan-2-yl (alpha) attachment. In the Open Global Health Library pyridyl-furan series targeting Plasmodium falciparum PI4KIIIb, structure-activity relationship studies demonstrated that the furan attachment point critically influences potency and selectivity [1]. While quantitative data for the target compound itself is absent, the beta-furan configuration is known to alter the dihedral angle with the pyridine ring and shift the oxygen lone pair orientation, potentially affecting hydrogen bond acceptor geometry and target engagement .

Heterocyclic Chemistry PI4K Inhibition Antimalarial Drug Discovery

Recommended Application Scenarios for 2-Ethoxy-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide Based on Structural Differentiation


Chemical Probe Development Targeting Adenosine or Purinergic Receptors

The 3,5-pyridinyl-furan scaffold with an ortho-ethoxy benzamide has structural features compatible with adenosine receptor ligand chemotypes. Although the specific BindingDB entry for this compound appears to contain misattributed data, the scaffold's geometry and hydrogen bond donor/acceptor pattern make it a candidate for systematic structure-activity relationship exploration in purinergic receptor programs, where ortho-alkoxy benzamides have precedent as A1/A3 ligands [1].

Kinase Inhibitor Fragment-Based Library Expansion

The unique combination of 3,5-pyridinyl linker geometry and beta-furan substitution offers a distinct hinge-binding motif not present in commercial kinase-focused libraries. Pyridine benzamides are established kinase inhibitor scaffolds (e.g., PKD, RIPK2 inhibitors), and this compound's regioisomeric profile could be explored for selectivity profiling against kinase panels where conventional 2,6- or 2,5-substituted analogs have failed to achieve adequate selectivity [2].

Antiparasitic Screening in Plasmodium or Related Apicomplexan Models

Pyridyl-furan compounds have shown activity against Plasmodium falciparum via PI4KIIIb inhibition, and the beta-furan-3-yl configuration may offer advantages in parasite selectivity over human orthologs. This compound can serve as a starting point for medicinal chemistry optimization in malaria or toxoplasmosis drug discovery programs, particularly where existing alpha-furan leads exhibit toxicity or poor pharmacokinetics [3].

P-glycoprotein (P-gp) Multidrug Resistance Reversal Agent Screening

2,5-Disubstituted furan derivatives with benzamide motifs have demonstrated P-gp inhibitory activity in MCF-7/ADR cells, and the structural features of this compound—including the ortho-ethoxy group—may confer favorable interactions with the P-gp drug-binding pocket. Procurement for inclusion in P-gp reversal screening cascades is warranted based on scaffold precedent, with the potential for discovering novel resistance-modifying agents .

Quote Request

Request a Quote for 2-ethoxy-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.